
(E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide is an organic compound that features a complex structure with multiple heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Formation of the thiophene ring: Similarly, the thiophene ring can be synthesized from sulfur-containing precursors.
Formation of the pyrazine ring: The pyrazine ring can be synthesized through condensation reactions involving diamines and diketones.
Coupling reactions: The final step involves coupling the furan, thiophene, and pyrazine rings through amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like Grignard reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its heterocyclic rings are often found in compounds with pharmaceutical activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or electronic materials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(furan-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acrylamide: Similar structure but with a different substitution pattern on the thiophene ring.
(E)-3-(furan-2-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
(E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide is unique due to its specific combination of heterocyclic rings, which can impart distinct electronic and steric properties. This uniqueness can make it particularly valuable in applications where these properties are advantageous.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-15(4-3-13-2-1-8-21-13)19-10-14-16(18-7-6-17-14)12-5-9-22-11-12/h1-9,11H,10H2,(H,19,20)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFPABZNAOVJNJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide](/img/structure/B2553098.png)
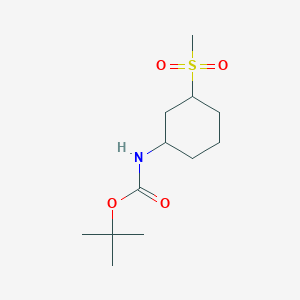
![7-[(4-chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2553103.png)
![Diethyl 2-[(3,5-dichloroanilino)methylene]malonate](/img/structure/B2553104.png)
![1-ethyl-6-fluoro-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2553105.png)
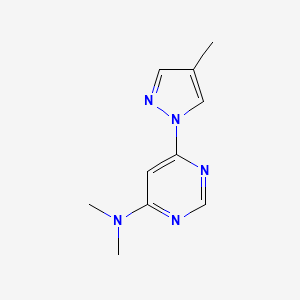
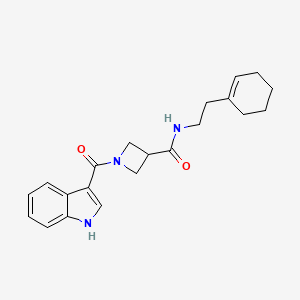
![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2553109.png)
![N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2553112.png)
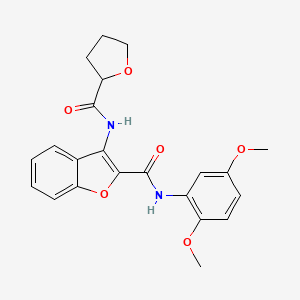
![N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2553116.png)
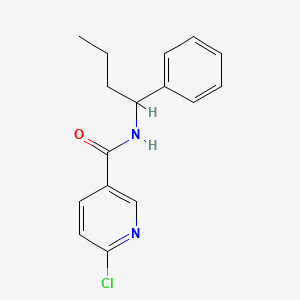
![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2553119.png)
